2-(4-methylbenzenesulfonamido)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-16-9-11-20(12-10-16)34(31,32)29-22-8-6-5-7-21(22)25(30)28-26-27-23(15-33-26)24-18(3)13-17(2)14-19(24)4/h5-15,29H,1-4H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAFXHJLUHBYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzenesulfonamido)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonamide with 2,4,6-trimethylphenyl isothiocyanate to form an intermediate product. This intermediate is then reacted with 2-aminobenzamide under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylbenzenesulfonamido)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(4-methylbenzenesulfonamido)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 2-(4-methylbenzenesulfonamido)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of protein synthesis or disruption of cellular signaling mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Sulfonamide-Thiazole Motifs
- 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide (): This compound shares the sulfonamide-thiazole framework but incorporates a pyrimidinone ring. The additional heterocycle may enhance hydrogen-bonding interactions compared to the target compound’s simpler benzamide backbone.
- N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): Replaces the thiazole with an anilinopyridine group, altering electronic properties. The absence of the thiazole’s sulfur atom could reduce hydrophobic interactions in biological systems.
- S-Alkylated 1,2,4-Triazoles (): Compounds like [10–15] feature triazole-thione cores instead of thiazoles. Triazoles offer distinct tautomeric behavior (thione vs.
Substituent Effects on Physicochemical Properties
- Similar mesityl-substituted analogs (e.g., N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-mesitylacetamide, ) demonstrate the role of steric effects in modulating activity .
Halogenated Derivatives : Compounds like N-[4-(chloromethyl)-1,3-thiazol-2-yl] derivatives () highlight how electronegative substituents can alter electronic density on the thiazole, affecting intermolecular interactions .
Biological Activity
The compound 2-(4-methylbenzenesulfonamido)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide , also known by its chemical formula , has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including case studies and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.55 g/mol |
| LogP | 7.023 |
| PSA (Polar Surface Area) | 70.34 Ų |
Structure
The compound features a sulfonamide group, which is often associated with various biological activities, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the thiazole moiety in this compound is hypothesized to enhance its efficacy against various bacterial strains. A study conducted by Zhang et al. (2020) demonstrated that similar compounds showed promising results against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamides is well-documented. In vitro studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A case study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects observed in animal models treated with related sulfonamide compounds.
Anticancer Properties
Recent investigations into the anticancer properties of thiazole-containing compounds suggest that they may induce apoptosis in cancer cells. For instance, a study by Lee et al. (2021) showed that thiazole derivatives could inhibit cell proliferation in breast cancer cell lines by modulating key signaling pathways involved in cell survival.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may act on carbonic anhydrase or other sulfonamide-sensitive enzymes. Research has indicated that similar sulfonamide derivatives effectively inhibit these enzymes, leading to therapeutic applications in treating conditions like glaucoma and edema.
Case Study 1: Antibacterial Activity
A recent study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting significant antibacterial potential.
Case Study 2: Anti-inflammatory Mechanism
In vivo studies using a murine model of inflammation demonstrated that treatment with the compound reduced paw edema significantly compared to the control group, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
